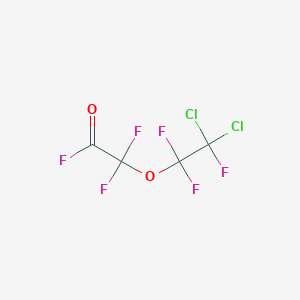
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes multiple halogen atoms, making it highly reactive and versatile in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride typically involves multiple steps. One common method starts with the reaction of trichloroethylene with hydrogen fluoride to form 2-chloro-1,1,1-trifluoroethane. This intermediate is then further reacted to produce 2,2-dichloro-1,1,1-trifluoroethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of catalysts such as aluminium fluoride can enhance the efficiency of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, aluminium fluoride, and various organic solvents. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for achieving the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various fluorinated organic compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, fluorinated compounds derived from (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride are studied for their potential use in drug development. The presence of fluorine atoms can enhance the biological activity and stability of pharmaceutical compounds .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of refrigerants, solvents, and other chemical products .
Mécanisme D'action
The mechanism of action of (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of multiple halogen atoms, which can form strong bonds with other molecules. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile tool in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2-difluoroethylene: Used as a refrigerant and solvent.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: Another fluorinated compound with similar applications.
1,1-Difluoro-2,2-dichloroethylene: Known for its use in various industrial applications.
Uniqueness
What sets (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride apart from these similar compounds is its specific combination of halogen atoms, which imparts unique reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new pharmaceuticals and specialty chemicals .
Propriétés
Numéro CAS |
83865-23-0 |
|---|---|
Formule moléculaire |
C4Cl2F6O2 |
Poids moléculaire |
264.93 g/mol |
Nom IUPAC |
2-(2,2-dichloro-1,1,2-trifluoroethoxy)-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C4Cl2F6O2/c5-3(6,10)4(11,12)14-2(8,9)1(7)13 |
Clé InChI |
QGXXVUDUUCDUBJ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(OC(C(F)(Cl)Cl)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
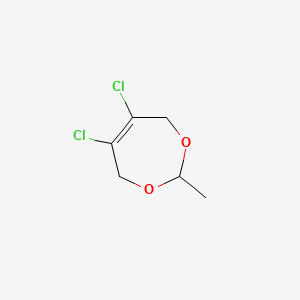
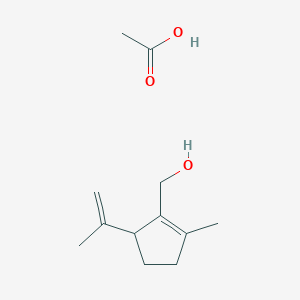
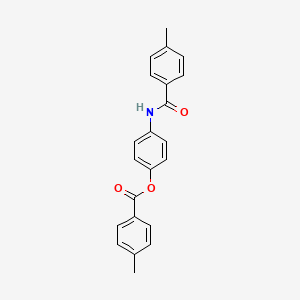
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)

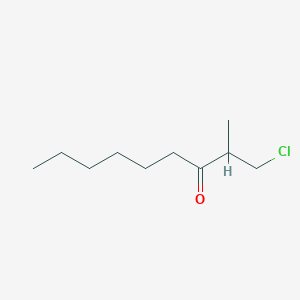
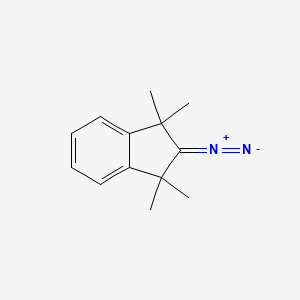
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)


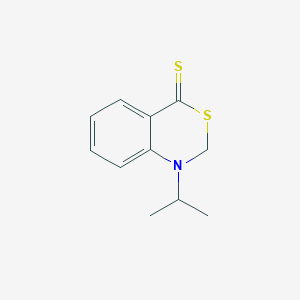
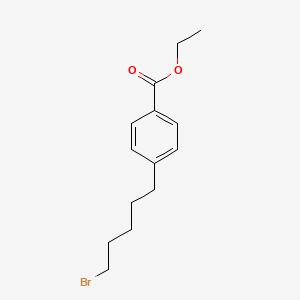
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
